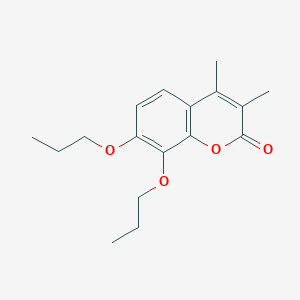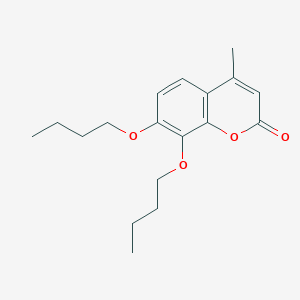![molecular formula C18H19N3O5S2 B284080 2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as DMBA and is synthesized through a complex process involving several chemical reactions. In
Mécanisme D'action
The mechanism of action of DMBA is not fully understood. However, studies have shown that the compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DMBA has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Biochemical and physiological effects:
DMBA has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase II. DMBA has also been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA has several advantages for use in lab experiments. The compound is stable and can be easily synthesized, making it an ideal candidate for use in drug development and testing. However, DMBA also has some limitations, including its potential toxicity and the need for careful handling of the chemicals involved in its synthesis.
Orientations Futures
There are several future directions for the study of DMBA. One potential direction is the development of new cancer treatments based on the compound's anticancer properties. DMBA could also be studied for its potential use in the treatment of other diseases, including inflammatory diseases and oxidative stress-related diseases. Additionally, DMBA could be studied for its potential use in drug delivery systems and as a tool for studying the mechanisms of various diseases.
Conclusion:
In conclusion, DMBA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its anticancer properties and has been used in the development of new cancer treatments. DMBA has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has several advantages for use in lab experiments, including its stability and ease of synthesis, but also has some limitations, including its potential toxicity. There are several future directions for the study of DMBA, including the development of new cancer treatments and the study of the compound's potential use in drug delivery systems.
Méthodes De Synthèse
The synthesis of DMBA involves several steps, including the condensation of 2-aminobenzothiazole with 3,4-dimethoxybenzaldehyde, followed by the reaction of the resulting compound with methylamine and then with sulfonyl chloride. The final step involves the reaction of the resulting compound with acetic anhydride to produce DMBA. The synthesis method is complex and requires careful handling of the chemicals involved.
Applications De Recherche Scientifique
DMBA has been extensively studied for its potential applications in scientific research. The compound has been shown to have anticancer properties and has been used in the development of new cancer treatments. DMBA has also been used in the study of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, DMBA has been used in the development of new drugs and has been studied for its potential use in drug delivery systems.
Propriétés
Formule moléculaire |
C18H19N3O5S2 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H19N3O5S2/c1-19-28(23,24)12-5-6-13-16(10-12)27-18(20-13)21-17(22)9-11-4-7-14(25-2)15(8-11)26-3/h4-8,10,19H,9H2,1-3H3,(H,20,21,22) |
Clé InChI |
GVLUEAOIGBPLCS-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)
![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)




![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
